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Compound of Interest

Compound Name:
3'-Chloro-5'-

(trifluoromethoxy)acetophenone

Cat. No.: B1356668 Get Quote

For Immediate Release

This technical guide provides a summary of the available and predicted spectroscopic data for

3'-Chloro-5'-(trifluoromethoxy)acetophenone, a compound of interest for researchers,

scientists, and professionals in drug development. Due to a lack of publicly available

experimental data for this specific compound, this document leverages data from structurally

similar analogs to predict its spectroscopic characteristics.

Physicochemical Properties and Predicted Mass
Spectrometry Data
While experimental spectroscopic data for 3'-Chloro-5'-(trifluoromethoxy)acetophenone is

not readily available in the public domain, its fundamental physicochemical properties and

predicted mass spectrometry data have been compiled from public databases.
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Property Value

Molecular Formula C₉H₆ClF₃O₂

Molecular Weight 238.59 g/mol

SMILES CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F

InChI
InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-

6)15-9(11,12,13)/h2-4H,1H3

Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 239.0081

[M+Na]⁺ 261.0000

[M+K]⁺ 276.9740

[M+NH₄]⁺ 256.0346

Spectroscopic Data of Structural Analogs
To estimate the spectroscopic properties of 3'-Chloro-5'-(trifluoromethoxy)acetophenone,

data from two key structural analogs, 3'-Chloroacetophenone and 3'-

(Trifluoromethyl)acetophenone, are presented below.

3'-Chloroacetophenone
¹H NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.91 t 1.8 Ar-H

7.82 ddd 7.7, 1.6, 1.1 Ar-H

7.53 m Ar-H

7.41 t 7.8 Ar-H

2.59 s -CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm Assignment

196.6 C=O

138.7 Ar-C

134.9 Ar-C

132.9 Ar-CH

129.9 Ar-CH

128.3 Ar-CH

126.3 Ar-CH

26.5 -CH₃

Mass Spectrometry Data
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m/z Relative Intensity Assignment

154 35% [M]⁺

139 100% [M-CH₃]⁺

111 49% [M-CH₃-CO]⁺

75 20% [C₆H₄Cl]⁺

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Description

~3070 Aromatic C-H stretch

~1685 C=O stretch (ketone)

~1570, 1470 Aromatic C=C stretch

~800 C-Cl stretch

3'-(Trifluoromethyl)acetophenone
¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm Multiplicity Assignment

8.21 s Ar-H

8.15 d Ar-H

7.85 d Ar-H

7.63 t Ar-H

2.66 s -CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
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Chemical Shift (δ) ppm Assignment

196.7 C=O

138.1 Ar-C

131.6 Ar-CH

131.2 (q) Ar-C-CF₃

129.5 Ar-CH

129.4 (q) Ar-CH

124.9 (q) Ar-CH

123.7 (q) -CF₃

26.7 -CH₃

Mass Spectrometry Data

m/z Relative Intensity Assignment

188 40% [M]⁺

173 100% [M-CH₃]⁺

145 55% [M-CH₃-CO]⁺

125 15% [C₇H₄F₃]⁺

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Description

~3070 Aromatic C-H stretch

~1700 C=O stretch (ketone)

~1600, 1450 Aromatic C=C stretch

~1330, 1170, 1130 C-F stretches (CF₃)
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Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.

Specific parameters may vary depending on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic

field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are

used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a

solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr

powder and pressing it into a transparent disk. The sample is then placed in the IR

spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Electron ionization (EI) is a common method for volatile compounds, while electrospray

ionization (ESI) is often used for less volatile or more polar molecules. The instrument is

calibrated using a known standard to ensure accurate mass measurements.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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General Workflow for Spectroscopic Analysis
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Spectroscopic Analysis
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A generalized workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Data of 3'-Chloro-5'-
(trifluoromethoxy)acetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1356668#3-chloro-5-trifluoromethoxy-
acetophenone-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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